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molecular formula C16H12O4 B192162 Pratol CAS No. 487-24-1

Pratol

Cat. No. B192162
M. Wt: 268.26 g/mol
InChI Key: SQVXWIUVAILQRH-UHFFFAOYSA-N
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Patent
US07128900B2

Procedure details

Dry, pulverulent lithium hydroxide (38.7 mmol, 3 equivalents) is added in one portion to a well-stirred solution of 2′,4′-dihydroxyacetophenone (12.9 mmol) in dry THF (15 ml) at −78° C. under an argon atmosphere. The reaction mixture is stirred at −78° C. for one hour and subsequently at −10° C. for two hours. After re-cooling it −78° C., a solution of 4-methoxybenzoyl chloride (14.2 mmol) in THF (20 ml) is added in one portion. The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material has disappeared. The reaction mixture is emptied onto a mixture of ice (300 g) and concentrated HCl (10 ml) and extracted with dichloromethane (3×50 ml). The solvents are removed from the dried extracts, and the residue is dried under reduced pressure for 24 hours. Glacial acetic acid (100 ml) and sulfuric acid (0.5 ml) are added to the residue, and the mixture is heated at 95–100° C. under an argon atmosphere for from 30 minutes to one hour. Approximately one third of the acetic acid is stripped off, and the residue is emptied into water. The precipitated product is filtered, washed and dried and recrystallised from methanol to give 4′-methoxy-7-hydroxyflavone. 1H NMR (250 MHz, d6-DMSO): δ 10.90 (br s, OH), 8.01–7.11 (dm, 4H), 7.87 (d, 1H), 7.00 (d, 1H), 6.93 (d, 1H), 6.81 (s, 1H), 3.86 (s, 3H); 13C NMR (62.90 MHz, d6-DMSO): δ176.24 (s), 162.58 (s), 162.00 (s), 161.87 (s), 157.39 (s), 127.93 (s), 126.41 (s), 123.42 (s), 116.07 (s), 114.83 (s), 114.48 (s), 105.07 (s), 102.48 (s), 55.46 (s); EI-MS (70 eV) m/e (rel. abund.)=268.07356 (100). The product is beige and exhibits the UV absorption maximum at λ=323 nm with ε=26450 (in 2-propanol) (cf. FIG. 2).
Quantity
38.7 mmol
Type
reactant
Reaction Step One
Quantity
12.9 mmol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
14.2 mmol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Li+].[OH:3][C:4]1[CH:9]=[C:8]([OH:10])[CH:7]=[CH:6][C:5]=1[C:11](=[O:13])[CH3:12].[CH3:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20](Cl)=O)=[CH:18][CH:17]=1.Cl>C1COCC1>[CH3:14][O:15][C:16]1[CH:24]=[CH:23][C:19]([C:20]2[O:3][C:4]3[C:5]([C:11](=[O:13])[CH:12]=2)=[CH:6][CH:7]=[C:8]([OH:10])[CH:9]=3)=[CH:18][CH:17]=1 |f:0.1|

Inputs

Step One
Name
Quantity
38.7 mmol
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
12.9 mmol
Type
reactant
Smiles
OC1=C(C=CC(=C1)O)C(C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.2 mmol
Type
reactant
Smiles
COC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
ice
Quantity
300 g
Type
reactant
Smiles
Name
Quantity
10 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at −78° C. for one hour and subsequently at −10° C. for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Dry
TEMPERATURE
Type
TEMPERATURE
Details
After re-cooling it −78° C.
STIRRING
Type
STIRRING
Details
The mixture is stirred at −78° C. for one hour and at room temperature for 4 hours until the starting material
Duration
4 h
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×50 ml)
CUSTOM
Type
CUSTOM
Details
The solvents are removed from the dried extracts
CUSTOM
Type
CUSTOM
Details
the residue is dried under reduced pressure for 24 hours
Duration
24 h
ADDITION
Type
ADDITION
Details
Glacial acetic acid (100 ml) and sulfuric acid (0.5 ml) are added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated at 95–100° C. under an argon atmosphere for from 30 minutes to one hour
FILTRATION
Type
FILTRATION
Details
The precipitated product is filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallised from methanol

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=C(C=2OC3=CC(=CC=C3C(C2)=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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